molecular formula C19H22N2O5S B4165909 N-allyl-2-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)acetamide

N-allyl-2-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)acetamide

Cat. No.: B4165909
M. Wt: 390.5 g/mol
InChI Key: CRZMYNJXRJKOSZ-UHFFFAOYSA-N
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Description

“N-allyl-2-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)acetamide” is a derivative of phenoxy acetamide . It belongs to the class of organic compounds known as diphenylethers, which are aromatic compounds containing two benzene rings linked to each other through an ether group .


Synthesis Analysis

The synthesis of phenoxy acetamide derivatives involves various chemical techniques. For instance, on hydrolysis, a compound can be converted to the corresponding phenoxy acid, and finally, this can be coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish the desired compound .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an ether group linking two benzene rings . The molecular formula is C20H24N2O4S.


Chemical Reactions Analysis

The chemical reactions involving “this compound” and its derivatives are complex and involve multiple steps. One such reaction is the oxidative removal of the N-(p-ethoxyphenyl) group on β-lactams by ceric ammonium nitrate .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are determined by its molecular structure. The molecular weight of the compound is 388.5g/mol.

Future Directions

The future directions in the study of “N-allyl-2-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)acetamide” and its derivatives involve the design and development of new pharmaceutical compounds. This literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide that could prove to be successful agents in terms of safety and efficacy to enhance life quality .

Properties

IUPAC Name

2-[4-[(4-ethoxyphenyl)sulfamoyl]phenoxy]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-3-13-20-19(22)14-26-17-9-11-18(12-10-17)27(23,24)21-15-5-7-16(8-6-15)25-4-2/h3,5-12,21H,1,4,13-14H2,2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZMYNJXRJKOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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